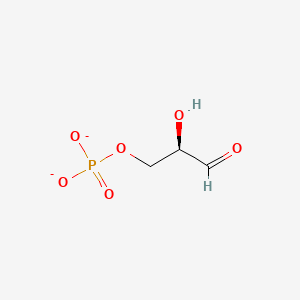

D-glyceraldehyde 3-phosphate(2-)

Description

Properties

Molecular Formula |

C3H5O6P-2 |

|---|---|

Molecular Weight |

168.04 g/mol |

IUPAC Name |

[(2R)-2-hydroxy-3-oxopropyl] phosphate |

InChI |

InChI=1S/C3H7O6P/c4-1-3(5)2-9-10(6,7)8/h1,3,5H,2H2,(H2,6,7,8)/p-2/t3-/m0/s1 |

InChI Key |

LXJXRIRHZLFYRP-VKHMYHEASA-L |

Isomeric SMILES |

C([C@H](C=O)O)OP(=O)([O-])[O-] |

Canonical SMILES |

C(C(C=O)O)OP(=O)([O-])[O-] |

Origin of Product |

United States |

Metabolic Pathways and Intermediary Roles of D Glyceraldehyde 3 Phosphate 2

Glycolysis and Gluconeogenesis

G3P is a central metabolite in the Embden-Meyerhof-Parnas (EMP) pathway, the most common sequence of reactions in glycolysis, and its reverse pathway, gluconeogenesis. umaryland.edusigmaaldrich.comtaylorandfrancis.com Its position allows it to act as a bridge between the preparatory and payoff phases of glycolysis.

Formation and Interconversion within the Embden-Meyerhof Pathway

In the preparatory phase of glycolysis, a six-carbon glucose molecule is broken down into two three-carbon molecules. Specifically, fructose-1,6-bisphosphate is cleaved by the enzyme aldolase (B8822740). sigmaaldrich.comyoutube.com This reaction yields two different triose phosphates: D-glyceraldehyde 3-phosphate(2-) and dihydroxyacetone phosphate (B84403) (DHAP). sigmaaldrich.comcaymanchem.com

These two molecules are isomers, and the enzyme triosephosphate isomerase rapidly and reversibly interconverts them. caymanchem.comyoutube.com This isomerization is crucial as it ensures that DHAP is converted to G3P, allowing it to proceed through the subsequent steps of glycolysis. sigmaaldrich.comyoutube.com Consequently, one molecule of glucose results in two molecules of G3P entering the payoff phase. youtube.com

Role as a Substrate in Energy Metabolism

D-glyceraldehyde 3-phosphate(2-) serves as a key substrate in the first energy-yielding step of glycolysis. wikipedia.org The enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH) catalyzes the oxidation and phosphorylation of G3P. github.iobionity.com In this reaction, G3P is converted to 1,3-bisphosphoglycerate, a high-energy acyl phosphate compound. sigmaaldrich.comuwec.edu

This reaction is coupled with the reduction of the coenzyme nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) to NADH. uwec.edutaylorandfrancis.com The NADH generated is a crucial carrier of high-energy electrons, which can be used to produce a significant amount of ATP through oxidative phosphorylation under aerobic conditions. uwec.eduyoutube.com The subsequent conversion of 1,3-bisphosphoglycerate to 3-phosphoglycerate (B1209933), catalyzed by phosphoglycerate kinase, generates the first molecule of ATP in glycolysis via substrate-level phosphorylation. wikipedia.orggithub.io

Reversible Nature of Reactions Involving D-Glyceraldehyde 3-Phosphate(2-)

The reactions involving G3P in the Embden-Meyerhof pathway are reversible, which is fundamental for the process of gluconeogenesis—the synthesis of glucose from non-carbohydrate precursors. uwec.eduebi.ac.uk The interconversion of G3P and DHAP by triosephosphate isomerase proceeds readily in both directions. youtube.com

Similarly, the oxidation of G3P to 1,3-bisphosphoglycerate by GAPDH is also a reversible reaction. uwec.eduebi.ac.uk During gluconeogenesis, this reaction proceeds in the reverse direction, consuming ATP and NADH to reduce 1,3-bisphosphoglycerate back to G3P. uwec.edu The reversible nature of these steps allows the metabolic flux to be directed towards either glucose breakdown (glycolysis) or glucose synthesis (gluconeogenesis), depending on the cell's energetic needs. nih.gov

Pentose (B10789219) Phosphate Pathway (PPP)

D-glyceraldehyde 3-phosphate(2-) is not confined to glycolysis and gluconeogenesis; it is also a critical link to another essential metabolic route, the Pentose Phosphate Pathway (PPP). wikipedia.orgumaryland.edu This pathway is vital for generating biosynthetic precursors and reducing power for various cellular functions.

Interconnection and Metabolic Flux Regulation with Glycolysis

The Pentose Phosphate Pathway and glycolysis are intricately connected, with G3P acting as a key intersection point. wikipedia.org The non-oxidative phase of the PPP involves a series of sugar phosphate interconversions catalyzed by enzymes like transketolase and transaldolase. These reactions can produce G3P and fructose-6-phosphate, both of which are intermediates of glycolysis. wikipedia.orgyoutube.com

This connection allows the metabolic flux to be dynamically regulated and distributed between the two pathways according to the cell's requirements. oup.comresearchgate.net For instance, if the cell requires more nucleotide synthesis, intermediates from glycolysis can be diverted into the PPP. Conversely, excess sugar phosphates from the PPP, such as G3P, can be channeled back into glycolysis for ATP production. youtube.com This metabolic flexibility is crucial for adapting to different physiological conditions, such as the switch between cell proliferation and migration. oup.comnih.gov

Involvement in NADPH Generation for Antioxidant Systems

A primary function of the oxidative phase of the PPP is the production of nicotinamide adenine dinucleotide phosphate (NADPH). youtube.comnih.gov NADPH is the main intracellular reductant and is essential for reductive biosynthesis and for protecting the cell against oxidative stress. nih.govwikipedia.org

While G3P itself is not directly involved in the oxidative reactions that produce NADPH, its role in the non-oxidative phase is crucial for regenerating the substrate for the oxidative phase. youtube.comyoutube.com The non-oxidative reactions can convert G3P back into glucose-6-phosphate, which can then re-enter the oxidative phase of the PPP to generate more NADPH. youtube.com This cycling is vital for cells under high oxidative stress, as it allows for a continuous supply of NADPH to regenerate antioxidants like glutathione (B108866), which are critical for detoxifying reactive oxygen species. wikipedia.orgnih.gov Inactivation of the glycolytic enzyme GAPDH under oxidative stress can reroute metabolic flux from glycolysis towards the PPP, enhancing NADPH production for antioxidant defense. wikipedia.org

Data Tables

Table 1: Key Reactions Involving D-Glyceraldehyde 3-Phosphate(2-)

| Pathway | Reactant(s) | Enzyme | Product(s) | Reversibility |

| Glycolysis | Fructose-1,6-bisphosphate | Aldolase | D-Glyceraldehyde 3-phosphate(2-) , Dihydroxyacetone phosphate | Reversible |

| Glycolysis | Dihydroxyacetone phosphate | Triosephosphate Isomerase | D-Glyceraldehyde 3-phosphate(2-) | Reversible youtube.com |

| Glycolysis / Gluconeogenesis | D-Glyceraldehyde 3-phosphate(2-) , NAD+, Pi | Glyceraldehyde-3-phosphate Dehydrogenase (GAPDH) | 1,3-Bisphosphoglycerate, NADH, H+ | Reversible uwec.eduebi.ac.uk |

| Pentose Phosphate Pathway | Sedoheptulose-7-phosphate, D-Glyceraldehyde 3-phosphate(2-) | Transaldolase | Erythrose-4-phosphate, Fructose-6-phosphate | Reversible |

| Pentose Phosphate Pathway | D-Xylulose-5-phosphate, D-Ribose-5-phosphate | Transketolase | D-Glyceraldehyde 3-phosphate(2-) , Sedoheptulose-7-phosphate | Reversible wikipedia.org |

Transaldolase-Catalyzed Reactions Involving D-Glyceraldehyde 3-Phosphate(2-)

Transaldolase, an enzyme in the non-oxidative phase of the pentose phosphate pathway, facilitates the transfer of a three-carbon dihydroxyacetone unit from a ketose donor to an aldose acceptor. wikipedia.org In a key reaction, transaldolase catalyzes the reversible conversion of sedoheptulose (B1238255) 7-phosphate and D-glyceraldehyde 3-phosphate(2-) into erythrose 4-phosphate and fructose (B13574) 6-phosphate. wikipedia.org

The mechanism of this reaction is analogous to the reverse of the aldolase reaction. wikipedia.org Initially, the bond between the third and fourth carbons of the ketose donor is cleaved, resulting in the formation of an erythrose 4-phosphate molecule and a dihydroxyacetone fragment covalently attached to the enzyme via a Schiff base. Subsequently, transaldolase facilitates the condensation of this enzyme-bound dihydroxyacetone with D-glyceraldehyde 3-phosphate(2-). This condensation yields enzyme-bound fructose 6-phosphate. Finally, hydrolysis of the Schiff base releases free fructose 6-phosphate, a key product of the pentose phosphate pathway. wikipedia.org

Photosynthesis: The Calvin Cycle

D-Glyceraldehyde 3-Phosphate(2-) as a Product and Regenerative Intermediate

In the light-independent reactions of photosynthesis, known as the Calvin cycle, D-glyceraldehyde 3-phosphate(2-) (G3P) emerges as a primary product. wikipedia.orgfiveable.me The cycle begins with the fixation of carbon dioxide to ribulose 1,5-bisphosphate (RuBP), which is catalyzed by the enzyme RuBisCO. coa.eduwikipedia.org This reaction produces an unstable six-carbon intermediate that immediately splits into two molecules of 3-phosphoglycerate (3-PGA). coa.eduopentextbc.ca

Through a series of reactions requiring ATP and NADPH generated during the light-dependent reactions, 3-PGA is converted to D-glyceraldehyde 3-phosphate(2-). wikipedia.orgcoa.eduopentextbc.ca For every three molecules of CO2 fixed, six molecules of G3P are produced. wikipedia.org Of these, one molecule exits the cycle as a net product, available for the synthesis of glucose and other carbohydrates which serve as energy storage for the plant. wikipedia.orgfiveable.meopentextbc.ca The remaining five G3P molecules are utilized to regenerate three molecules of RuBP, a process that also consumes ATP, thus ensuring the continuation of the cycle. wikipedia.orgopentextbc.ca

Link to Carbon Fixation Mechanisms

The formation of D-glyceraldehyde 3-phosphate(2-) is intrinsically linked to the mechanism of carbon fixation. wikipedia.org The enzyme RuBisCO incorporates inorganic carbon from CO2 into an organic molecule, RuBP. opentextbc.ca The subsequent conversion of the resulting 3-PGA to G3P is a reduction reaction, involving the gain of electrons, and is powered by the energy carriers ATP and NADPH. opentextbc.ca This entire process effectively "fixes" inorganic carbon into a biologically usable organic form. opentextbc.ca The Calvin cycle, therefore, represents the primary pathway for carbon fixation in photosynthetic organisms, with G3P being the direct product of this fixation. fiveable.mewikipedia.org

Biosynthetic Pathways

Role in Tryptophan Biosynthesis

D-glyceraldehyde 3-phosphate(2-) serves as a key precursor in the biosynthesis of the essential amino acid tryptophan. wikipedia.orgumaryland.edunih.gov The final steps of tryptophan synthesis involve the enzyme tryptophan synthase. This enzyme catalyzes the cleavage of indole-3-glycerol phosphate, yielding indole (B1671886) and D-glyceraldehyde 3-phosphate(2-). youtube.com The indole is then condensed with serine to form tryptophan. Thus, D-glyceraldehyde 3-phosphate(2-) is generated as a byproduct in this crucial biosynthetic pathway. wikipedia.orgyoutube.com

Participation in Thiamine (B1217682) (Vitamin B1) Biosynthesis

D-glyceraldehyde 3-phosphate(2-) is a reactant in the biosynthesis of thiamine (Vitamin B1). wikipedia.orgsciencequery.com The biosynthesis of the thiazole (B1198619) moiety of thiamine begins with the condensation of D-glyceraldehyde 3-phosphate(2-) and pyruvate (B1213749), a reaction catalyzed by the enzyme 1-deoxy-D-xylulose 5-phosphate synthase (DXS), to produce 1-deoxy-D-xylulose 5-phosphate (DXP). nih.govnih.gov This DXP molecule is a crucial intermediate in the formation of the thiazole ring, which is then coupled with the pyrimidine (B1678525) moiety to form thiamine monophosphate. nih.govnih.gov A final phosphorylation step yields thiamine pyrophosphate (TPP), the active form of the vitamin. nih.govnih.gov

Link to Other Carbohydrate and Cofactor Metabolisms

D-glyceraldehyde 3-phosphate(2-), often abbreviated as G3P, serves as a critical nexus in cellular metabolism, extending its influence far beyond the central pathways of glycolysis and gluconeogenesis. Its strategic position allows it to bridge these core processes with several other essential metabolic networks, including the pentose phosphate pathway, glycerol (B35011) and lipid metabolism, and the synthesis of vital cofactors. This interconnectivity underscores the cell's ability to adapt its metabolic flux in response to varying energy demands and biosynthetic requirements.

Integration with the Pentose Phosphate Pathway

D-glyceraldehyde 3-phosphate(2-) is a key product of the non-oxidative phase of the pentose phosphate pathway (PPP). wikipedia.orgyoutube.com The PPP runs parallel to glycolysis and is a primary route for generating NADPH, a crucial reductant for antioxidant defense and anabolic processes, as well as producing precursors for nucleotide biosynthesis. wikipedia.orglibretexts.org

The interconversion of sugar phosphates in the non-oxidative PPP is facilitated by two key enzymes, transketolase and transaldolase. These enzymes catalyze reversible reactions that can produce G3P from other intermediates. libretexts.org For instance, transketolase can transfer a two-carbon unit from xylulose 5-phosphate to ribose 5-phosphate, yielding sedoheptulose 7-phosphate and G3P. Subsequently, transaldolase can transfer a three-carbon unit from sedoheptulose 7-phosphate to G3P, forming erythrose 4-phosphate and fructose 6-phosphate. libretexts.org This network of reversible reactions allows G3P and fructose 6-phosphate generated in the PPP to re-enter the glycolytic pathway, ensuring metabolic flexibility. taylorandfrancis.com

Research has shown that this link is a critical regulatory point. Under conditions of oxidative stress, the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH) can be temporarily inactivated. This inactivation causes an upstream accumulation of glycolytic intermediates, including G3P, which are then shunted into the pentose phosphate pathway. wikipedia.org This metabolic rerouting effectively increases the production of NADPH, which is essential for cellular antioxidant systems. wikipedia.org In hypoxic tumor cells, the regulation of GAPDH activity also plays a role in diverting glycolytic flux toward the non-oxidative PPP to supply precursors for nucleotide synthesis. mit.edu

Connection to Glycerol and Lipid Metabolism

D-glyceraldehyde 3-phosphate(2-) provides a direct link between carbohydrate metabolism and the synthesis of lipids. Glycerol, a fundamental component of triglycerides and phospholipids, enters the glycolytic and gluconeogenic pathways via its conversion to dihydroxyacetone phosphate (DHAP), the isomer of G3P. wikipedia.orgnumberanalytics.comnih.gov Glycerol is first phosphorylated to glycerol-3-phosphate, which is then oxidized to DHAP. nih.govnih.gov

Conversely, G3P is a direct precursor for the backbone of glycerolipids. numberanalytics.comoup.com In the synthesis of triglycerides and phospholipids, DHAP (in equilibrium with G3P) can be reduced to glycerol-3-phosphate by the enzyme glycerol-3-phosphate dehydrogenase. youtube.comproteopedia.org This glycerol-3-phosphate molecule serves as the structural foundation upon which fatty acids are attached to form phosphatidic acid, a key intermediate in the synthesis of all glycerolipids. nih.govyoutube.com Therefore, the availability of G3P from glycolysis is a determining factor for the rate of lipid biosynthesis. oup.comwikipedia.org

Role in Fructose Metabolism

The metabolism of fructose also intersects with the glycolytic pathway at the level of G3P. In tissues like the liver, fructose is phosphorylated to fructose-1-phosphate, which is then cleaved by aldolase B into dihydroxyacetone phosphate (DHAP) and glyceraldehyde. taylorandfrancis.com While DHAP can directly enter glycolysis, the resulting glyceraldehyde requires phosphorylation by triose kinase to form D-glyceraldehyde 3-phosphate(2-), thereby providing another entry point into the central glycolytic sequence. taylorandfrancis.comnih.gov

Involvement in Cofactor Metabolism

The role of D-glyceraldehyde 3-phosphate(2-) in cofactor metabolism is primarily linked to its connection with the pentose phosphate pathway and the glycerol phosphate shuttle.

NADPH Production: As detailed earlier, the diversion of G3P and other glycolytic intermediates into the pentose phosphate pathway is a key mechanism for regulating the cellular production of NADPH. wikipedia.orglibretexts.org This cofactor is vital for reductive biosynthesis and for protecting the cell against oxidative damage.

NAD+ Regeneration: The glycerol phosphate shuttle is an important mechanism, particularly in tissues with high energy demands like the brain and skeletal muscle, for regenerating NAD+ from the NADH produced during glycolysis. nih.gov In this shuttle, cytosolic glycerol-3-phosphate dehydrogenase reduces DHAP to glycerol-3-phosphate, oxidizing one molecule of NADH to NAD+. The glycerol-3-phosphate then moves to the inner mitochondrial membrane, where it is re-oxidized to DHAP by a mitochondrial, FAD-dependent glycerol-3-phosphate dehydrogenase. The electrons are passed to the electron transport chain, and the regenerated DHAP can return to the cytosol. This process allows the NADH generated by glycolysis to contribute to aerobic respiration and ensures a continuous supply of NAD+ for the GAPDH reaction to proceed.

Table 1: D-Glyceraldehyde 3-Phosphate(2-) in Key Intermediary Pathways

| Pathway | Role of D-Glyceraldehyde 3-Phosphate(2-) | Key Enzymes | Metabolic Product/Outcome |

| Pentose Phosphate Pathway | Product of the non-oxidative branch; links to glycolysis | Transketolase, Transaldolase | NADPH, Ribose 5-phosphate, Fructose 6-phosphate |

| Lipid Synthesis | Precursor for the glycerol backbone of glycerolipids | Glycerol-3-Phosphate Dehydrogenase | Triglycerides, Phospholipids |

| Glycerol Metabolism | Entry point for glycerol into glycolysis (via DHAP) | Glycerol Kinase, Glycerol-3-Phosphate Dehydrogenase | Pyruvate, ATP |

| Fructose Metabolism | Entry point for the glyceraldehyde moiety of fructose | Triose Kinase | Pyruvate, ATP |

| Glycerol Phosphate Shuttle | Component of the shuttle for mitochondrial NADH oxidation | Cytosolic & Mitochondrial Glycerol-3-Phosphate Dehydrogenase | NAD+ regeneration, electrons for ETC |

Table 2: Research Findings on the Regulatory Role of G3P Linkages

| Metabolic Condition | Effect on G3P-Related Flux | Observed Outcome |

| Oxidative Stress | Inhibition of GAPDH diverts flux towards the Pentose Phosphate Pathway. wikipedia.org | Increased production of NADPH for antioxidant defense. wikipedia.org |

| Hypoxia in Tumor Cells | GAPDH acts as a limiting enzyme, diverting metabolites toward the non-oxidative Pentose Phosphate Pathway. mit.edu | Enhanced synthesis of nucleotide precursors (e.g., Ribose 5-phosphate). mit.edu |

| Nutrient Starvation (Microalgae) | G3P dehydrogenase activity is induced. oup.com | Increased G3P is utilized for the synthesis and accumulation of triacylglycerol (TAG). oup.com |

Enzymology and Catalytic Mechanisms Associated with D Glyceraldehyde 3 Phosphate 2

Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH)

Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) is a highly conserved enzyme that catalyzes the sixth step of glycolysis. wikipedia.org It is a tetrameric enzyme composed of four identical subunits, each containing a critical catalytic thiol group. wikipedia.org Beyond its well-established role in glucose metabolism, GAPDH has been implicated in various non-metabolic processes, including transcriptional activation and apoptosis. wikipedia.orgnih.gov

Catalytic Oxidation and Phosphorylation of D-Glyceraldehyde 3-Phosphate(2-)

GAPDH catalyzes the conversion of D-glyceraldehyde 3-phosphate (G3P) to 1,3-bisphosphoglycerate (1,3-BPG). nih.govnih.gov This reaction is a key energy-yielding step in glycolysis and involves two coupled processes: the oxidation of the aldehyde group of G3P and its subsequent phosphorylation. nih.govnih.gov The oxidation of G3P is a highly exergonic reaction, and the energy released is harnessed to drive the endergonic phosphorylation step, resulting in the formation of a high-energy acyl phosphate (B84403) bond in 1,3-BPG. wikipedia.org

Reaction Stoichiometry and Energy Coupling

D-glyceraldehyde 3-phosphate + NAD⁺ + Pi ⇌ 1,3-bisphosphoglycerate + NADH + H⁺ nih.gov

| Reactants | Products |

| D-glyceraldehyde 3-phosphate(2-) | 1,3-bisphosphoglycerate |

| NAD⁺ | NADH |

| Inorganic Phosphate (Pi) | H⁺ |

Mechanism of Action: Covalent and General Base Catalysis

GAPDH employs both covalent catalysis and general base catalysis to facilitate the reaction. wikipedia.org This mechanism allows the enzyme to lower the activation energy for the phosphorylation step. wikipedia.org

The catalytic cycle begins with the nucleophilic attack of a cysteine residue in the active site of GAPDH on the carbonyl carbon of G3P. wikipedia.orgresearchgate.net This attack, facilitated by a nearby histidine residue acting as a general base, leads to the formation of a covalent hemithioacetal intermediate. wikipedia.orgresearchgate.net Subsequently, this intermediate is oxidized by the transfer of a hydride ion to a tightly bound NAD⁺ molecule, forming NADH. wikipedia.orgresearchgate.net This oxidation step results in the formation of a high-energy acyl thioester intermediate. wikipedia.orgproteopedia.org

The active site of GAPDH contains a highly reactive cysteine residue (Cys149 in E. coli, Cys152 in human GAPDH) that is essential for catalysis. nih.govnih.gov This cysteine residue has a lowered pKa due to its microenvironment within the active site, making it a potent nucleophile. nih.govnih.gov It is this cysteine that forms the covalent bond with the substrate, G3P, to create the thioester intermediate. nih.govnih.gov The reactivity of this cysteine makes it susceptible to modification by various agents, which can inactivate the enzyme. nih.govnih.gov Another cysteine residue, Cys152 (in E. coli), is also located in the active site, though its precise role is less defined than that of the catalytic cysteine. wikipedia.org

| Residue | Organism | Role in Catalysis |

| Cys149 | Escherichia coli | Forms covalent thioester intermediate with the substrate. nih.govnih.gov |

| Cys152 | Human | Essential for catalysis; forms covalent bond with the substrate. nih.govnih.gov |

A histidine residue, specifically His176 in E. coli GAPDH, plays a crucial role as a general base catalyst. nih.govnih.gov It activates the catalytic cysteine residue by accepting a proton, thereby increasing the nucleophilicity of the cysteine's thiol group for its attack on the G3P substrate. nih.govnih.gov This histidine residue is also thought to act as a proton donor to facilitate the formation of the tetrahedral intermediate during the reaction. nih.gov The interaction between the catalytic cysteine and this histidine is a key feature of the enzyme's mechanism. ashpublications.org

NAD+/NADH Cofactor Interaction and Hydride Transfer

The catalytic cycle of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) involves a critical interaction with the cofactor nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), which is reduced to NADH. wikipedia.org The process begins with the binding of NAD+ to the enzyme, a step that often precedes the binding of the substrate, D-glyceraldehyde 3-phosphate (G3P). nih.gov In human liver GPDH, the binding of NADH occurs first in an ordered reaction mechanism, with a dissociation constant (Kd) of 7.0 μM. nih.gov

Following the formation of a covalent hemithioacetal intermediate between G3P and a cysteine residue in the active site, the enzyme facilitates the transfer of a hydride ion (H-) from the substrate to the tightly bound NAD+. wikipedia.orgyoutube.com This oxidation of the hemithioacetal results in the formation of a high-energy thioester intermediate and the reduction of NAD+ to NADH. nih.gov The positive charge of the adjacent NAD+ molecule helps to stabilize the negatively charged carbonyl oxygen in the transition state of this step. wikipedia.org The energy released during this exergonic oxidation is crucial as it drives the subsequent endergonic phosphorylation step. wikipedia.org

The transfer of the hydride ion is a highly stereospecific process. Key amino acid residues within the active site play a direct role in stabilizing the hydride transfer transition state. For instance, in human liver glycerol (B35011) phosphate dehydrogenase (GPDH), the side chains of residues like Q295, R269, N270, T264, N205, K204, D260, and K120 form a hydrogen bond network that stretches from the cofactor to the substrate's carbonyl group. nih.gov Specifically, the R269 side chain forms an ion pair with the substrate, and the K120 cation stabilizes the developing negative charge on the C-2 oxygen of the substrate during the hydride transfer. nih.gov

Once the hydride transfer is complete, the newly formed NADH must dissociate from the enzyme to allow another molecule of NAD+ to bind for the next catalytic cycle. youtube.comquizlet.com The binding of NADH to the acylated enzyme is relatively strong, with a reported dissociation constant of 2.0 µM at 25°C. nih.gov The release of NADH and the binding of a new NAD+ molecule are coupled with conformational changes in the enzyme. nih.gov

Substrate Binding and Conformational Dynamics

Substrate Binding Sites (Ps and Pi sites)

The active site of glyceraldehyde-3-phosphate dehydrogenase contains distinct binding sites to accommodate the substrate and the inorganic phosphate. nih.gov These are referred to as the Ps site and the Pi site. The Ps site is responsible for binding the C3 phosphate group of the substrate, D-glyceraldehyde 3-phosphate. nih.govrsc.org The Pi site is where the attacking inorganic phosphate (or its analogues) binds before the phosphorolysis of the acyl-enzyme intermediate. nih.govrsc.org

Crystal structure analyses and mechanistic studies have provided insights into the roles of these two anion-binding sites. nih.gov Research on Trypanosoma cruzi GAPDH has shown that the first stage of the reaction, the oxidoreduction, is energetically more favorable when the substrate is bound at the Pi site. rsc.org The interaction energy analysis highlights the importance of residues like Arg249 in binding the G3P substrate. rsc.org

Flip-Flop Model of C3 Phosphate Binding and Coenzyme Exchange

The "flip-flop" model describes a dynamic interplay between the substrate binding sites and coenzyme exchange during the catalytic cycle of GAPDH. nih.gov This model, which has received strong experimental support from studies on Trypanosoma cruzi GAPDH, proposes that the phosphate group of the covalently bound intermediate moves between the Pi and Ps sites. nih.gov

This movement is directly correlated with the exchange of the coenzyme (NADH for NAD+). nih.gov When the intermediate is bound at the Ps site, its interaction with the cofactor is weaker. nih.gov This facilitates the release of the reduced cofactor (NADH) and allows for the binding of both the incoming inorganic phosphate at the Pi site and a new NAD+ molecule for the subsequent catalytic step. nih.gov This elegant mechanism ensures the ordered progression of the reaction and the efficient turnover of the enzyme.

Cofactor-Induced Conformational Changes in Enzyme Structure

The binding of the cofactor NAD+ to glyceraldehyde-3-phosphate dehydrogenase induces significant conformational changes within the enzyme's structure. capes.gov.br These changes are not limited to the subunit where binding occurs but are transmitted to the other subunits of the tetrameric enzyme. capes.gov.br This allosteric communication is a hallmark of many regulatory enzymes.

Studies using fluorescence spectroscopy have demonstrated that the binding of NAD+ to two of the four subunits of the enzyme triggers a conformational transition in the remaining subunits. capes.gov.br This change affects the environment of the active site and is thought to be responsible for the observed negative cooperativity in NAD+ binding, where the affinity for subsequent NAD+ molecules decreases after the first one or two are bound. nih.govcapes.gov.br

Molecular modeling and mutagenesis studies have further elucidated the structural basis for these changes. For example, a hydrogen bond between residues T99 and E97 in human GAPDH appears to stabilize the NAD+-binding loop, allowing the cofactor to occupy its binding cleft fully. nih.gov Mutations at this site can reduce the enzyme's affinity for NAD+ and alter its intranuclear interactions, highlighting the functional importance of the precise architecture of the cofactor binding site. nih.gov These cofactor-induced conformational shifts are essential for regulating the enzyme's catalytic activity and its multiple functions within the cell. capes.gov.br

Other Enzymes Interacting with D-Glyceraldehyde 3-Phosphate(2-)

Besides the canonical NAD+-dependent glyceraldehyde-3-phosphate dehydrogenase involved in glycolysis, D-glyceraldehyde 3-phosphate serves as a substrate for several other enzymes, reflecting its central role in metabolism.

One such enzyme is Glyceraldehyde-3-phosphate dehydrogenase (NADP+) (phosphorylating) (EC 1.2.1.13). This enzyme catalyzes a similar reaction to the glycolytic GAPDH but utilizes NADP+ as the electron acceptor, producing NADPH. wikipedia.org It is a key enzyme in the Calvin cycle for carbon fixation in photosynthetic organisms. wikipedia.org

Another variant is Glyceraldehyde-3-phosphate dehydrogenase (NAD(P)+) (EC 1.2.1.59), which can use either NAD+ or NADP+ as a cofactor. wikipedia.org This flexibility allows it to function in different metabolic contexts, potentially playing an amphibolic role, participating in both catabolic and anabolic pathways. wikipedia.org

In some organisms, like the hyperthermophilic archaeon Thermoproteus tenax, a non-phosphorylating NAD+-dependent glyceraldehyde-3-phosphate dehydrogenase exists. nih.gov This enzyme catalyzes the irreversible oxidation of D-glyceraldehyde 3-phosphate to 3-phosphoglycerate (B1209933) without the involvement of inorganic phosphate. nih.gov It belongs to the aldehyde dehydrogenase superfamily and exhibits distinct regulatory properties, being influenced by the energy charge of the cell and various metabolic intermediates. nih.gov

Furthermore, D-glyceraldehyde 3-phosphate is a substrate for Triosephosphate Isomerase , which catalyzes its reversible conversion to dihydroxyacetone phosphate (DHAP). nih.gov This isomerization is a critical step in glycolysis, ensuring that both three-carbon units derived from fructose-1,6-bisphosphate can be channeled into the energy-yielding phase of the pathway.

Finally, GAPDH can physically associate with other enzymes to form multi-enzyme complexes. For instance, it has been shown to work in concert with phosphoglycerate kinase (PGK) . nih.gov This association allows for the local production of ATP, which can then be used to fuel processes like receptor phosphorylation at the postsynaptic density, linking glycolysis directly to neuronal function. nih.gov

Aldolase (B8822740) (Formation from Fructose-1,6-bisphosphate)

Fructose-bisphosphate aldolase, commonly referred to as aldolase, is a critical enzyme in the glycolytic pathway. wikipedia.org It catalyzes the reversible cleavage of fructose (B13574) 1,6-bisphosphate into two triose phosphates: D-glyceraldehyde 3-phosphate and dihydroxyacetone phosphate (DHAP). wikipedia.orgyoutube.com This reaction represents the fourth step of glycolysis. proteopedia.org While the standard free energy change for this reaction is positive, the cellular concentrations of reactants and products drive it forward. youtube.com

The catalytic mechanism of class I aldolases, found in animals and higher plants, involves the formation of a Schiff base intermediate. nih.gov The process begins with the binding of fructose 1,6-bisphosphate to the enzyme's active site, where the ring structure is opened. youtube.com A lysine (B10760008) residue in the active site then performs a nucleophilic attack on the C2 ketone of the open-chain fructose 1,6-bisphosphate. youtube.com This is followed by the formation of a protonated Schiff base, a key intermediate that facilitates the subsequent carbon-carbon bond cleavage. youtube.com

A tyrosine residue acts as a base, abstracting a proton, which leads to the breaking of the bond between C3 and C4 of the fructose backbone. youtube.com This cleavage results in the release of the first product, D-glyceraldehyde 3-phosphate. youtube.comyoutube.com The remaining three-carbon unit, still covalently attached to the enzyme as an enamine, is then isomerized and hydrolyzed to release the second product, dihydroxyacetone phosphate, regenerating the free enzyme for another catalytic cycle. youtube.com The rate-determining step of this reaction is thought to be either the carbon-carbon bond cleavage or the release of glyceraldehyde-3-phosphate. proteopedia.org

Different isozymes of aldolase exist with varying tissue distributions and kinetic properties. wikipedia.orgnih.gov Aldolase A is primarily found in muscle and red blood cells, aldolase B in the liver, kidney, and small intestine, and aldolase C in the brain and neuronal tissue. wikipedia.orgnih.gov

| Enzyme | Substrate | Products | Pathway |

| Aldolase | Fructose-1,6-bisphosphate | D-glyceraldehyde 3-phosphate, Dihydroxyacetone phosphate | Glycolysis, Gluconeogenesis, Calvin Cycle wikipedia.org |

2-Keto-3-deoxy-phosphogluconate (KDPG) Aldolase (Reversible Cleavage)

2-Keto-3-deoxy-6-phosphogluconate (KDPG) aldolase is a key enzyme in the Entner-Doudoroff (ED) pathway, an alternative to glycolysis for carbohydrate metabolism found in many bacteria. wikipedia.orgnih.govfrontiersin.org This enzyme catalyzes the reversible cleavage of KDPG into pyruvate (B1213749) and D-glyceraldehyde 3-phosphate. wikipedia.orgnih.govnih.gov KDPG aldolase is classified as a class I aldolase, utilizing a Schiff base mechanism similar to fructose-bisphosphate aldolase. nih.govresearchgate.netnih.gov

The catalytic cycle begins with a lysine residue (Lys-133) in the active site attacking the carbonyl group of KDPG to form a protonated Schiff base intermediate. wikipedia.orgebi.ac.uk This intermediate is stabilized by hydrogen bonding with other active site residues. wikipedia.org A crucial glutamate (B1630785) residue (Glu-45) acts as a general base, facilitating the cleavage of the carbon-carbon bond, which releases D-glyceraldehyde 3-phosphate. wikipedia.orgebi.ac.uk The remaining pyruvate moiety is then released from the enzyme after hydrolysis of the Schiff base. wikipedia.org The reaction is stereospecific, and the reverse condensation of pyruvate and D-glyceraldehyde 3-phosphate is also efficiently catalyzed by the enzyme. wikipedia.orgnih.gov

The three-dimensional structure of KDPG aldolase reveals a trimeric arrangement, with each subunit possessing an α/β barrel fold, a common structural motif for class I aldolases. wikipedia.orgnih.govresearchgate.net The active site is located at the carboxylic side of this barrel structure. wikipedia.org While highly specific for its natural substrates, in vitro evolution techniques have been employed to alter the substrate specificity of KDPG aldolase, enhancing its utility in asymmetric synthesis. wikipedia.org

| Enzyme | Substrates (Cleavage) | Products (Cleavage) | Substrates (Condensation) | Product (Condensation) | Pathway |

| KDPG Aldolase | 2-Keto-3-deoxy-6-phosphogluconate | Pyruvate, D-glyceraldehyde 3-phosphate | Pyruvate, D-glyceraldehyde 3-phosphate | 2-Keto-3-deoxy-6-phosphogluconate | Entner-Doudoroff Pathway wikipedia.orgnih.gov |

NADP-Dependent Glyceraldehyde-3-Phosphate Dehydrogenase (GapN)

NADP-dependent glyceraldehyde-3-phosphate dehydrogenase (GapN) is an enzyme that catalyzes the irreversible oxidation of D-glyceraldehyde 3-phosphate to 3-phosphoglycerate. wikipedia.orgfrontiersin.org This reaction is coupled to the reduction of NADP+ to NADPH. wikipedia.orgfrontiersin.org Unlike the more common phosphorylating glyceraldehyde-3-phosphate dehydrogenase (GAPDH) found in glycolysis, GapN is non-phosphorylating. wikipedia.org

First discovered in photosynthetic tissues, GapN has since been identified in various plants, algae, and bacteria. wikipedia.orguniprot.org In some organisms, such as certain species of Streptococcus, GapN is the primary source of NADPH, a crucial reducing equivalent for various anabolic processes, as these organisms lack the oxidative pentose (B10789219) phosphate pathway. frontiersin.org

The catalytic mechanism of GapN involves the direct oxidation of the aldehyde group of D-glyceraldehyde 3-phosphate to a carboxylate group. The enzyme exhibits high specificity for NADP+ as its cofactor and shows no activity with NAD+. frontiersin.orgoup.com The reaction is irreversible, distinguishing it from the reversible reaction catalyzed by the glycolytic GAPDH. oup.com In some organisms, the activity of GapN is subject to allosteric regulation by various metabolites, including intermediates of glycolysis and nucleotides like AMP, ADP, and ATP, which can modulate the enzyme's affinity for its co-substrate. nih.gov

| Enzyme | Substrate | Products | Cofactor |

| GapN | D-glyceraldehyde 3-phosphate | 3-phosphoglycerate, NADPH | NADP+ |

Regulation and Modulation of D Glyceraldehyde 3 Phosphate Dehydrogenase Gapdh Activity

Post-Translational Modifications and Functional Diversification

Post-translational modifications (PTMs) are crucial for diversifying the functions of GAPDH beyond its canonical role in glycolysis. researchgate.net These modifications can alter the enzyme's structure, activity, cellular localization, and interaction with other proteins, thereby enabling it to participate in processes such as apoptosis, DNA repair, and gene expression. nih.govnih.gov The highly reactive sulfhydryl group of the catalytic cysteine residue (Cys-152 in humans) is a frequent target for such modifications. portlandpress.comresearchgate.net

S-nitrosylation is the covalent attachment of a nitric oxide (NO) group to the thiol side chain of a cysteine residue. In GAPDH, this modification often targets the catalytic Cys-152. mdpi.com S-nitrosylation of GAPDH is a key signaling event that can initiate apoptosis. nih.gov Following an apoptotic stimulus that generates NO, GAPDH becomes S-nitrosylated, which enhances its binding to the E3 ubiquitin ligase Siah1. nih.gov This GAPDH-Siah1 complex then translocates to the nucleus, where GAPDH stabilizes Siah1, facilitating the degradation of nuclear proteins and promoting cell death. nih.govnih.gov This pathway represents a significant mechanism of cytotoxicity mediated by NO. nih.gov

Furthermore, nuclear S-nitrosylated GAPDH can act as a transnitrosylase, transferring its NO group to other nuclear proteins. For instance, it can transnitrosylate and inactivate histone deacetylase (HDAC), leading to enhanced histone acetylation. nih.gov It can also mediate the nitrosylation of Sirtuin 1 (SIRT1), a protein deacetylase, thereby inhibiting its enzymatic activity. nih.gov This regulation of SIRT1 by GAPDH can impact metabolic pathways and may have clinical relevance in conditions like obesity. nih.gov The binding of GAPDH to its competitor, GOSPEL, can prevent the interaction with Siah1 and subsequent nuclear translocation, thus acting as a pro-survival mechanism. mdpi.com

Glycation is the non-enzymatic reaction of sugars, such as glucose or its metabolites like glyceraldehyde-3-phosphate (G-3-P), with proteins. researchgate.netnih.gov This process is accelerated in hyperglycemic conditions, such as in diabetes mellitus. researchgate.net Glycation of GAPDH has significant consequences for its structure and function. Incubation with G-3-P or glucose leads to a substantial decrease in GAPDH enzymatic activity. researchgate.net For example, 24 hours of incubation with G-3-P can reduce its activity by as much as 90%. researchgate.net

Glycation modifies amino groups of lysine (B10760008) and arginine residues, changing the protein's surface charge. researchgate.net This alteration can decrease the enzyme's thermal stability and increase its propensity for aggregation. researchgate.net Studies on rabbit muscle GAPDH have shown that glycation alters the conformation of the active site, suggesting the glycated sites are located near this critical region. nih.gov This conformational change in the microenvironment of Cys-149 (the catalytic cysteine in rabbit muscle GAPDH) leads to decreased activity. nih.gov Furthermore, glycation can impair the ability of GAPDH to bind to its partners, such as α-synuclein and RNA, which may link metabolic disorders like diabetes to neurodegenerative diseases. researchgate.net The potent dicarbonyl sugar methylglyoxal (B44143) has also been shown to modify GAPDH, leading to a rapid and significant decrease in enzyme activity and changes in its isoelectric point and mass. dntb.gov.ua

Besides S-nitrosylation, GAPDH is susceptible to various other oxidative modifications, especially in the context of oxidative stress, which is a hallmark of many neurodegenerative diseases like Alzheimer's disease. nih.gov These modifications primarily target the active site cysteine (Cys-152) and can drastically affect the enzyme's structure and function. portlandpress.comnih.gov

Common oxidative modifications include:

S-glutathionylation : The reversible addition of glutathione (B108866) to cysteine residues.

Cysteine Disulfide Bonds : The formation of intramolecular disulfide bonds, for instance between Cys-152 and the nearby Cys-156, under conditions of oxidative stress. nih.gov

Cysteic Acid Formation : Irreversible oxidation of the cysteine thiol group to a sulfonic acid (cysteic acid). portlandpress.com

These modifications typically lead to the inactivation of GAPDH's dehydrogenase activity. nih.gov Upon reversible oxidation of the Cys-152 sulfhydryl group to sulfenic acid (Cys-SOH), the enzyme loses its dehydrogenase function but paradoxically gains acyl phosphatase activity. researchgate.netmdpi.com Oxidatively modified, inactive GAPDH has been found to interact with different proteins than its native form, such as the nuclear RNA-binding protein p54nrb and its partner PSF, suggesting a role in regulating RNA splicing. portlandpress.com

Allosteric Regulation and Cofactor Binding Influence

Allosteric regulation involves the binding of a modulator molecule to a site on the enzyme other than the active site, causing a conformational change that alters the enzyme's activity. khanacademy.orgyoutube.com While the canonical glycolytic GAPDH is not a primary example of complex allosteric regulation in mammals, related enzymes in other organisms demonstrate this principle clearly. For instance, the non-phosphorylating GAPDH (GAPN) from the archaeon Thermoproteus tenax is regulated by numerous metabolites. nih.gov In this enzyme, molecules like glucose 1-phosphate, fructose (B13574) 6-phosphate, AMP, and ADP act as allosteric activators by increasing the enzyme's affinity for its NAD⁺ cofactor. nih.gov Conversely, ATP, NADP⁺, NADPH, and NADH act as inhibitors. nih.gov Crystal structures of this enzyme have revealed a common regulatory site that can accommodate these different activators, with a phosphate-binding pocket serving as an anchor. nih.gov

The binding of the cofactor NAD⁺ is essential for the catalytic activity of glycolytic GAPDH. nih.govyoutube.com The enzyme-cofactor interaction is crucial for the oxidation of glyceraldehyde-3-phosphate. nih.gov Oxidative modifications to GAPDH, as seen in Alzheimer's disease, can decrease the enzyme's affinity for NAD⁺. nih.gov This reduced binding ability not only inhibits glycolysis but also has downstream effects, such as impairing the function of NAD⁺-dependent enzymes like Sirt-1, which can contribute to unchecked apoptotic activity. nih.gov

Mechanisms of Enzyme Inactivation and Inhibition

The activity of GAPDH can be diminished or completely abolished through various inactivation and inhibition mechanisms, with oxidative stress being a primary factor.

Reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), are potent inactivators of GAPDH. researchgate.net The catalytic Cys-152 is highly susceptible to oxidation by ROS. nih.govashpublications.org This oxidation can be reversible or irreversible. Reversible oxidation often results in the formation of a sulfenic acid (-SOH) at the active site. researchgate.net This modification inactivates the enzyme's dehydrogenase activity, creating a bottleneck in glycolysis. ashpublications.org This inactivation serves as a metabolic switch, rerouting the glucose flux from glycolysis into the Pentose (B10789219) Phosphate (B84403) Pathway (PPP). researchgate.netnih.gov The PPP generates NADPH, which is essential for the regeneration of antioxidants like glutathione, thereby helping the cell to combat oxidative stress. researchgate.net This represents an adaptive metabolic response to pro-oxidant conditions. ashpublications.org

With increasing or prolonged oxidative stress, the oxidation can become irreversible, leading to the formation of sulfinic (-SO₂H) or sulfonic (-SO₃H, cysteic acid) acid on the catalytic cysteine. portlandpress.comnih.gov Irreversibly oxidized and functionally compromised GAPDH may be targeted for removal, for example, through vesiculation in red blood cells, which acts as a self-protective mechanism. nih.govashpublications.org Therefore, ROS-induced inactivation of GAPDH is a key regulatory node that controls the balance between energy production via glycolysis and the antioxidant defense provided by the PPP. researchgate.net

Glutathione-Mediated Inactivation

The activity of D-glyceraldehyde 3-phosphate dehydrogenase (GAPDH) is subject to regulation by S-glutathionylation, a reversible post-translational modification involving the formation of a mixed disulfide bond between the catalytic cysteine residue of GAPDH and a glutathione (GSH) molecule. nih.gov This process serves as a protective mechanism, shielding the enzyme from irreversible oxidative damage. nih.govpnas.org However, the persistence of the glutathionylated state can lead to conformational changes in the enzyme, ultimately causing it to form insoluble aggregates. nih.govpnas.org

The precise mechanism and consequences of glutathione-mediated modification of GAPDH appear complex and can vary depending on the specific conditions. Research on rabbit muscle GAPDH has shown that incubation with hydrogen peroxide (H₂O₂) and reduced glutathione (GSH) results in the complete inactivation of the enzyme. nih.gov This inactivation is reversible in the presence of an excess of thiols like GSH or dithiothreitol. nih.gov The modification involves the formation of a mixed disulfide between Cys150 and GSH, which can then react with a nearby cysteine residue, Cys154, to form an intrasubunit disulfide bond. nih.gov This S-glutathionylation leads to a less compact tertiary structure of GAPDH, reducing its affinity for its coenzyme NAD⁺ and decreasing its thermal stability. nih.gov

Conversely, other studies on human GAPDH suggest that S-glutathionylation itself does not directly inactivate the enzyme. nih.gov Instead, direct oxidation of GAPDH by reactive oxygen species like hydrogen peroxide is proposed to be the primary cause of catalytic inhibition. nih.gov In this context, pre-treatment of the enzyme with hydrogen peroxide was found to enhance the formation of the glutathione-GAPDH mixed disulfide. nih.gov This suggests a model where initial oxidation of the catalytic cysteine is a prerequisite for efficient S-glutathionylation.

The process of S-glutathionylation can be facilitated by enzymes such as glutaredoxin. nih.gov Studies have demonstrated that the presence of recombinant human or bacterial glutaredoxin enhances the efficiency of S-glutathionylation of both native and oxidized GAPDH. nih.gov This enzymatic catalysis points towards a controlled and selective mechanism for the redox modification of GAPDH function by glutathione in cellular environments. nih.gov

Under conditions of oxidative stress, S-glutathionylated GAPDH can translocate to the nucleus. nih.gov Once in the nucleus, it can interact with and transfer the glutathione modification to other proteins, such as Sirtuin-1 (SirT1), leading to the inactivation of SirT1 and subsequent apoptosis. nih.gov This highlights a role for GAPDH as a shuttle for glutathione, participating in redox-sensitive signaling pathways. nih.gov

The long-term effects of GAPDH glutathionylation can be significant. In studies on Arabidopsis thaliana GAPDH, prolonged glutathionylation was shown to destabilize the protein's conformation, leading to the formation of insoluble aggregates. nih.govpnas.org This aggregation process is initiated by the presence of GSH in the active site, which acts as a destabilizing signal. nih.gov The subsequent formation of an intramolecular disulfide bond between Cys149 and Cys153 further promotes aggregation. nih.govpnas.org

Table 1: Effects of Different Modifications on GAPDH

| Modification | Effect on GAPDH Activity | Reversibility | Additional Notes |

| S-glutathionylation | Inactivation nih.gov or no direct inactivation nih.gov | Reversible with thiols nih.gov | Protects from irreversible oxidation nih.govpnas.org; can lead to conformational changes and aggregation nih.govpnas.orgnih.gov |

| Direct Oxidation (e.g., by H₂O₂) | Inactivation nih.gov | Irreversible nih.gov | Can enhance subsequent S-glutathionylation nih.gov |

| Peroxynitrite | Inactivation capes.gov.br | Not specified | - |

Development and Specificity of Inhibitors (e.g., Adenosine (B11128) Analogues)

The development of specific inhibitors for GAPDH has been a focus of research, particularly in the context of targeting pathogenic organisms like trypanosomatids, the causative agents of diseases such as Chagas disease and leishmaniasis. nih.gov Structure-based drug design has been instrumental in creating adenosine analogues that selectively inhibit trypanosomatid GAPDH over its human counterpart. nih.gov

The basis for this selectivity lies in structural differences between the parasite and mammalian enzymes, specifically in the region that binds the adenosyl moiety of the NAD⁺ cofactor. nih.gov While the active site region that binds glyceraldehyde-3-phosphate is highly conserved, the area around the adenosine binding site is less so. nih.gov A key feature of trypanosomatid GAPDH is a hydrophobic "selectivity cleft" protruding from the ribosyl C2′ position, which is absent in the human enzyme due to a different protein backbone conformation. nih.gov This structural disparity provides a unique target for the design of selective inhibitors. nih.gov

Through the use of X-ray crystal structures of GAPDH from Trypanosoma brucei, Trypanosoma cruzi, and Leishmania mexicana, researchers have been able to design and synthesize adenosine analogues that are potent and selective inhibitors of the parasite enzymes. nih.govnih.gov These inhibitors are competitive, meaning they bind to the same site as the natural substrate, NAD⁺.

A library of N⁶-(substituted)-2′-deoxy-2′-(amido)adenosine analogues was generated, leading to the identification of numerous compounds that inhibit parasite GAPDH in the low micromolar range. nih.govnih.gov For instance, compounds such as N⁶-(2-naphthalenemethyl)-2′-deoxy-2′-(3-methoxybenzamido)adenosine and N⁶-(2-naphthalenemethyl)-2′-deoxy-2′-(3,5-dimethoxybenzamido)adenosine showed significant improvements in inhibitory activity compared to the parent adenosine template. nih.gov Importantly, these compounds did not inhibit mammalian GAPDH at their solubility limit, demonstrating their high specificity. nih.govnih.gov

Further exploration of adenosine analogues with modifications at the 5′ position has also yielded promising results. For example, 2′,5′-dideoxy-2′-(3,5-dimethoxy-benzamido)-5′-(diphenylacetamido)adenosine was found to inhibit the three parasite GAPDHs with IC₅₀ values in the range of 60–100 μM. nih.govnih.gov

Table 2: Inhibitory Activity of Selected Adenosine Analogues against Trypanosomatid GAPDH

| Compound | Target Organism(s) | IC₅₀ (μM) |

| N⁶-(2-naphthalenemethyl)-2′-deoxy-2′-(3-methoxybenzamido)adenosine | T. brucei, T. cruzi, L. mexicana | 2–12 nih.gov |

| N⁶-(2-naphthalenemethyl)-2′-deoxy-2′-(3,5-dimethoxybenzamido)adenosine | T. brucei, T. cruzi, L. mexicana | 2–12 nih.gov |

| 2′,5′-dideoxy-2′-(3,5-dimethoxybenzamido)-5′-(diphenylacetamido)adenosine | T. brucei, T. cruzi, L. mexicana | 60–100 nih.govnih.gov |

Non Metabolic Cellular Functions and Biomolecular Interactions of D Glyceraldehyde 3 Phosphate Dehydrogenase Gapdh

Multifunctionality Beyond Glycolysis

Glyceraldehyde-3-phosphate dehydrogenase is a highly conserved enzyme that catalyzes the sixth step of glycolysis, a pivotal process in cellular energy production. wikipedia.org However, its identity as a simple metabolic enzyme has been thoroughly expanded, with numerous studies documenting its involvement in a wide range of non-glycolytic or "moonlighting" functions. oup.comnih.govresearchgate.netbiorxiv.org These functions are critical for cellular homeostasis and include roles in DNA repair, tRNA export, membrane fusion and transport, cytoskeletal dynamics, and the regulation of cell death. nih.govnih.gov

The functional plasticity of GAPDH is significantly influenced by its cellular location—it is found not only in the cytoplasm but also in the nucleus, mitochondria, and small vesicular fractions. nih.gov Furthermore, post-translational modifications such as S-nitrosylation, phosphorylation, and acetylation can alter GAPDH's structure and function, enabling it to switch from a metabolic enzyme to a regulatory protein. nih.govnih.govwikipedia.org For instance, under oxidative stress, post-translational modifications can inactivate GAPDH's glycolytic function, redirecting metabolic flux toward the pentose (B10789219) phosphate (B84403) pathway to generate the antioxidant cofactor NADPH. wikipedia.org This dynamic regulation allows GAPDH to link the cell's metabolic state to other essential cellular activities. wikipedia.org

Role in Nuclear Processes

The presence and activity of GAPDH within the nucleus are central to many of its non-metabolic functions, directly linking cellular metabolism to gene regulation and genome maintenance. nih.govwikipedia.org Nuclear GAPDH is implicated in processes ranging from gene transcription and RNA transport to the intricate mechanisms of DNA replication and repair. nih.govmdpi.com

GAPDH can act as a transcriptional co-activator, influencing the expression of specific genes. wikipedia.orgnih.gov One of its well-documented roles is as a component of the OCA-S (Oct-1 co-activator in S-phase) complex. nih.gov Within this complex, GAPDH directly binds to the transcription factor Oct-1 and is recruited to the histone H2B promoter during the S phase of the cell cycle, where it enhances H2B transcription. nih.gov This function highlights a direct role for GAPDH in regulating the expression of genes essential for cell cycle progression. nih.gov The translocation of GAPDH to the nucleus is considered a potential mechanism for linking the cell's metabolic status directly to gene transcription. wikipedia.org

GAPDH is involved in the carrier-mediated export of transfer RNA (tRNA) from the nucleus to the cytoplasm. nih.govcapes.gov.brnih.gov This function is consistent with its localization in both cellular compartments. nih.gov Studies have shown that GAPDH can specifically bind to tRNA, and mutations in the T-stem, anticodon, and variable loops of tRNA can impair this interaction. nih.gov Beyond tRNA, GAPDH has been identified as a noncanonical RNA-binding protein that interacts with a variety of RNA molecules, including messenger RNAs (mRNAs) and viral RNAs, suggesting a broader role in RNA metabolism and the regulation of protein expression. nih.govnih.gov For example, by binding to specific elements in the 3' untranslated region (UTR) of certain mRNAs, such as interferon-gamma (IFN-γ), GAPDH can inhibit their translation. nih.gov

A critical nuclear function of GAPDH is its participation in DNA replication and repair, contributing to the maintenance of genomic integrity. nih.govcapes.gov.brresearchgate.net The enzyme is involved in multiple DNA repair pathways, including base excision repair (BER) and homologous recombination (HR). nih.govnih.gov

Furthermore, GAPDH plays a role in repairing DNA double-strand breaks (DSBs) through HR. nih.gov Following a DSB, GAPDH moves into the nucleus and interacts with HDAC1, which in turn deacetylates and stabilizes the RAD51 protein, a key factor in HR. nih.gov GAPDH has also been reported to possess uracil (B121893) DNA glycosylase activity, enabling it to participate in the removal of uracil from DNA. pnas.orgresearchgate.net

Table 1: Documented Roles of GAPDH in Nuclear Processes

| Nuclear Process | Specific Function | Key Interacting Molecules | References |

|---|---|---|---|

| Transcription Activation | Acts as a component of the OCA-S co-activator complex to enhance histone H2B transcription. | Oct-1, Histone H2B promoter | nih.gov |

| RNA Transport | Facilitates the carrier-mediated export of tRNA from the nucleus. | tRNA, mRNA | nih.govcapes.gov.brnih.gov |

| DNA Replication and Repair | Base Excision Repair (BER): Enhances the activity of DNA polymerase β. Homologous Recombination (HR): Stabilizes RAD51 via HDAC1 interaction. DNA Glycosylase Activity: Exhibits uracil DNA glycosylase activity. | DNA polymerase β, Src, RAD51, HDAC1 | nih.govnih.govresearchgate.net |

Cytoskeletal Dynamics and Organization

GAPDH contributes to the structural integrity and dynamics of the cell by interacting with core components of the cytoskeleton. nih.gov Its ability to bind to both microtubules and actin filaments allows it to influence their organization and assembly. nih.govwikipedia.org

GAPDH was one of the first glycolytic enzymes shown to interact directly with tubulin and actin. nih.gov It facilitates the bundling of microtubules, causing them to assemble into larger structures. aip.orgnih.gov This interaction can also modulate the glycolytic activity of GAPDH itself. nih.gov The binding of GAPDH to microtubules is influenced by factors such as ionic strength and the presence of adenosine (B11128) 5'-[β,γ-imido]triphosphate (p[NH]ppA), which can rapidly dissociate the bundles. nih.gov

In addition to its effect on microtubules, GAPDH is involved in actin polymerization. nih.govwikipedia.org Under certain conditions, such as serum deprivation, GAPDH has been observed to colocalize with actin stress fibers in NIH 3T3 cells, suggesting a regulated interaction. nih.govnih.gov These interactions with the cytoskeleton underscore GAPDH's role in integrating cellular metabolism with cell structure and motility. nih.gov

Table 2: GAPDH Interactions with Cytoskeletal Components

| Cytoskeletal Component | Interaction | Functional Outcome | References |

|---|---|---|---|

| Microtubules | Binds to tubulin | Promotes microtubule bundling | nih.govaip.orgnih.gov |

| Actin Filaments | Binds to actin | Facilitates actin polymerization; colocalizes with stress fibers | nih.govwikipedia.orgnih.gov |

Vesicular Transport Mechanisms (e.g., ER-to-Golgi Shuttling, Axonal Transport)

Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) plays a significant, non-glycolytic role in the mechanics of intracellular vesicular transport. nih.govnih.gov Its functions extend to critical pathways such as the shuttling of cargo between the endoplasmic reticulum (ER) and the Golgi complex, as well as axonal transport. nih.govnih.gov

Research has demonstrated that GAPDH is essential for membrane transport between the ER and the Golgi. nih.gov It is involved with vesicular tubular clusters (VTCs), which are transport complexes that move cargo between these two organelles. nih.gov The small GTPase Rab2, located at VTCs, facilitates the recruitment of phosphorylated GAPDH to these clusters. nih.gov This process is crucial for membrane trafficking from the VTCs. nih.govnih.gov Notably, this function of GAPDH in the early secretory pathway is independent of its catalytic activity in glycolysis. nih.gov Studies using a mutant form of GAPDH (C149G), which lacks catalytic activity, have shown that it can still be recruited by Rab2 to membranes and restore ER-to-Golgi transport in GAPDH-depleted conditions. nih.gov This suggests that GAPDH's role in this context is structural or regulatory, possibly acting as an adaptor or scaffolding protein that mediates vesicular trafficking. nih.govnih.gov

In the context of the nervous system, GAPDH is involved in axonal transport. It has been identified as a protein that is cotransported with actin in the axons of motoneurons. nih.govnih.gov Studies using pulse-labeling with [35S]methionine in chicken sciatic nerves revealed that GAPDH and actin are transported together at a rate corresponding to the slow component b of axonal transport (3–5 mm/day). nih.govnih.gov The high-affinity binding between GAPDH and actin suggests they are transported as a complex. nih.govnih.gov This interaction raises the possibility that GAPDH may act as a chaperone for monomeric actin, or conversely, that actin may help to anchor GAPDH at specific sites within the axon that have high energy demands. nih.gov

| Transport Process | Interacting Partners | Key Findings | Reference |

| ER-to-Golgi Transport | Rab2, Atypical protein kinase Cι (aPKC) | GAPDH is recruited to Vesicular Tubular Clusters (VTCs) by Rab2 and is essential for membrane trafficking. This function is independent of its glycolytic activity. | nih.govnih.gov |

| Axonal Transport | Actin | GAPDH and actin are cotransported as a complex in the slow component b of axonal transport. | nih.govnih.gov |

Maintenance of Cellular Homeostasis (e.g., Iron Homeostasis)

GAPDH is a key player in maintaining cellular iron homeostasis, a process critical for cell survival as iron is an essential cofactor for many enzymes. nih.govnih.gov Its role is particularly prominent in the acquisition of iron from the iron-carrier proteins transferrin (Tf) and lactoferrin (Lf). portlandpress.com

Under conditions of increased iron demand or hypoxia, cells can translocate cytosolic GAPDH to the cell surface and also secrete it into the extracellular environment. nih.govresearchgate.net This cell-surface GAPDH then functions as a receptor for transferrin, enhancing the cellular uptake of iron-bound Tf. nih.govportlandpress.com This mechanism serves as a rapid response for cells to acquire iron during the early stages of hypoxia, even before the classical transferrin receptor (TfR1) levels increase. nih.gov The interaction between GAPDH and transferrin has been confirmed through methods like FRET analysis and co-immunoprecipitation. nih.gov

The significance of this GAPDH-mediated iron uptake is underscored by studies where GAPDH knockdown inhibited the acquisition of transferrin. nih.gov This function is conserved across different cell types and even in pathogens like Mycobacterium tuberculosis, which utilizes surface GAPDH as a receptor for both human transferrin and lactoferrin to acquire iron from the host. portlandpress.comfrontiersin.org Interestingly, the same protein can switch its function to mediate iron efflux using apo-transferrin when cellular iron is in excess. portlandpress.com

| Condition | GAPDH Location | Function | Interacting Molecule | Reference |

| Hypoxia / Iron Depletion | Cell Surface / Extracellular | Enhances iron uptake | Transferrin (Tf) | nih.govportlandpress.com |

| General Iron Acquisition | Cell Surface | Functions as a receptor for iron uptake | Lactoferrin (Lf) | portlandpress.comfrontiersin.org |

| Iron Excess | Not Specified | Mediates iron efflux | Apo-Transferrin | portlandpress.com |

Involvement in Immune Response and Inflammation (e.g., GAIT Complex, NF-κB Activation)

Beyond its metabolic and housekeeping roles, GAPDH is actively involved in modulating the immune response and inflammation through distinct molecular pathways.

A primary example of its function in translational control is its role as a component of the IFN-γ-activated inhibitor of translation (GAIT) complex. nih.govnih.gov In myeloid cells, interferon-γ (IFN-γ) triggers the formation of this heterotetrameric complex, which consists of glutamyl-prolyl tRNA synthetase (EPRS), NS1-associated protein 1 (NSAP1), ribosomal protein L13a, and GAPDH. nih.govnih.gov The GAIT complex binds to specific structural elements in the 3' untranslated region (3' UTR) of a group of inflammatory mRNAs, such as ceruloplasmin and VEGF-A, and suppresses their translation. nih.govnih.gov The assembly of the GAIT complex is a regulated, time-dependent process, with GAPDH joining the final functional complex. nih.gov Within the complex, GAPDH is thought to have a chaperone-like activity, binding to L13a and shielding it from proteasomal degradation. nih.gov This transcript-selective translational silencing by the GAIT system is believed to contribute to the resolution of chronic inflammation. nih.gov

GAPDH also plays a significant role in inflammation and tumorigenesis through its interaction with the nuclear factor-κB (NF-κB) signaling pathway. bohrium.comnih.gov Elevated expression of GAPDH has been shown to promote the activation of NF-κB by binding to the tumor necrosis factor receptor-associated factor-2 (TRAF2). bohrium.comnih.gov This interaction enhances the transcription and activity of hypoxia-inducing factor-1α (HIF-1α), a key regulator of angiogenesis and tumor progression. bohrium.com This GAPDH-mediated modulation of the NF-κB/HIF-1α axis is independent of its glycolytic function. bohrium.com In the context of certain cancers, such as angioimmunoblastic T cell lymphoma (AITL), GAPDH overexpression has been found to induce non-canonical NF-κB pathway activation, promoting the disease. nih.govresearchgate.net

| Pathway/Complex | Role of GAPDH | Key Interacting Molecules | Cellular Outcome | Reference |

| GAIT Complex | Structural component, Chaperone for L13a | EPRS, NSAP1, L13a | Translational silencing of inflammatory mRNAs | nih.govnih.gov |

| NF-κB Signaling | Activator | TRAF2 | Promotes NF-κB activation, enhances HIF-1α transcription and activity | bohrium.comnih.gov |

Regulation of Intracellular Signaling (e.g., Ca2+ Signaling)

GAPDH directly participates in the regulation of crucial intracellular signaling pathways, most notably calcium (Ca2+) signaling. nih.govnih.gov This function is mediated through a direct physical interaction with the inositol (B14025) 1,4,5-trisphosphate receptor (IP3R), a key channel responsible for releasing Ca2+ from the endoplasmic reticulum. nih.gov

Research has shown that GAPDH selectively binds to the IP3R, and this interaction is vital for modulating Ca2+ release. nih.gov The binding facilitates the local generation of NADH by GAPDH in close proximity to the IP3R channel. nih.gov This locally synthesized NADH then allosterically modulates the IP3R, augmenting its sensitivity to IP3 and thereby enhancing Ca2+ release from intracellular stores. nih.gov This mechanism effectively links the cell's metabolic state (as reflected by NADH production) to its Ca2+ signaling capacity. nih.gov

The physiological relevance of this interaction has been demonstrated in various cell types, including hypoxic PC12 cells and cerebellar Purkinje neurons, where GAPDH-derived NADH directly regulates rapid increases in intracellular Ca2+. nih.gov The specificity of this interaction is highlighted by experiments showing that blocking the GAPDH-IP3R binding abolishes the augmented Ca2+ release. nih.gov This regulatory role is distinct from its function in glycolysis, illustrating another critical non-metabolic function of GAPDH in maintaining cellular homeostasis and responding to cellular stress. nih.govnih.gov

| Signaling Pathway | GAPDH Interaction Partner | Mechanism of Action | Outcome | Reference |

| Intracellular Ca2+ Signaling | Inositol 1,4,5-trisphosphate receptor (IP3R) | GAPDH binds to IP3R and provides locally generated NADH, which sensitizes the receptor. | Augmented Ca2+ release from the endoplasmic reticulum. | nih.gov |

D Glyceraldehyde 3 Phosphate 2 in Pathological Cellular Contexts

Cellular Stress Responses and Metabolic Re-routing

Under conditions of cellular stress, particularly oxidative stress, the metabolic flux involving D-glyceraldehyde 3-phosphate is significantly rerouted. The enzyme GAPDH, which catalyzes the conversion of G3P in glycolysis, is sensitive to oxidative modifications. nih.gov Oxidant treatments can cause a temporary inactivation of GAPDH. wikipedia.org This inactivation serves as a reversible metabolic switch, redirecting the metabolic flow from glycolysis toward the pentose (B10789219) phosphate (B84403) pathway (PPP). wikipedia.org This rerouting allows the cell to increase its production of NADPH, a crucial antioxidant cofactor required by systems like glutaredoxin and thioredoxin for recycling glutathione (B108866) and combating oxidative damage. wikipedia.org Evidence suggests that GAPDH can act as an intracellular sensor for oxidative stress during the early phases of apoptosis (programmed cell death). researchgate.netannualreviews.organnualreviews.org Post-translational modifications of GAPDH, influenced by oxidative stress, may be functionally connected to apoptosis. researchgate.net

Implications in Metabolic Dysregulation (e.g., Hyperglycemia)

In hyperglycemic conditions, such as those found in diabetes, the regulation of G3P metabolism is severely disrupted, contributing to the pathogenesis of diabetic complications. sigmaaldrich.com Elevated glucose levels lead to an increase in mitochondrial superoxide (B77818) production, which in turn inhibits GAPDH activity through covalent modifications. nih.govnih.gov This inhibition of GAPDH is a key linking mechanism between high blood sugar and the activation of multiple damaging pathways. nih.gov The slowdown at the GAPDH step causes an accumulation of upstream glycolytic intermediates, including D-glyceraldehyde 3-phosphate. nih.gov

This surplus of early glycolytic metabolites is diverted into alternative metabolic routes:

Advanced Glycation End Products (AGEs) Formation: The accumulation of G3P contributes to the increased formation of AGEs, which are implicated in diabetic retinopathy. nih.govnih.gov

Protein Kinase C (PKC) Activation: The buildup of upstream metabolites activates the PKC pathway, another major contributor to diabetic complications. nih.govnih.gov

Hexosamine Pathway Activation: Glycolytic intermediates are shunted into the hexosamine pathway. nih.govnih.gov

Polyol Pathway Activation: The excess glucose is also funneled into the polyol pathway. nih.gov

Furthermore, studies have shown that reduced GAPDH activity is inversely correlated with the production of methylglyoxal (B44143) (MG), a potent glycating agent formed from the G3P precursor dihydroxyacetone phosphate (DHAP). core.ac.uk This suggests that individual variations in GAPDH activity could lead to different rates of MG production when exposed to hyperglycemia, potentially explaining why some individuals are more susceptible to diabetic complications. core.ac.uk

Role in Cellular Mechanisms of Neurodegenerative Disorders

The involvement of GAPDH and, by extension, the metabolic state it reflects, is a significant factor in the cellular mechanisms of several neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's disease. wikipedia.orgresearchgate.net While historically viewed as a stable housekeeping enzyme, GAPDH exhibits abnormal expression, nuclear accumulation, and loss of glycolytic activity in cellular and postmortem tissues from these conditions. researchgate.netannualreviews.org

A key event in the pro-apoptotic function of GAPDH is its translocation from the cytosol to the nucleus in response to cellular insults. researchgate.netannualreviews.orgnih.gov In response to cellular stress, GAPDH can be S-nitrosylated, causing it to bind to the protein SIAH1. wikipedia.org This complex then moves into the nucleus, where SIAH1 targets other nuclear proteins for degradation, initiating a controlled cell shutdown. wikipedia.org Preventing this nuclear translocation is a mechanism of action for some anti-apoptotic drugs used in Parkinson's disease treatment. wikipedia.org The induction of cell death is thought to occur through the activation of transcription by nuclear GAPDH. nih.gov

GAPDH also interacts with specific proteins central to neurodegenerative disorders. These interactions can interfere with both the metabolic and non-metabolic functions of GAPDH. wikipedia.org

| Disease | Role of GAPDH/D-glyceraldehyde 3-phosphate Metabolism | Cellular Mechanism |

| Alzheimer's Disease | Interacts with beta-amyloid precursor protein (βAPP); A specific SNP in the GAPDH gene may be associated with late-onset disease. wikipedia.org | Potential interference with cytoskeletal function or membrane transport; Initiation of apoptosis. wikipedia.org |

| Parkinson's Disease | Nuclear translocation of GAPDH is reported; Hypometabolism may be a contributing factor. wikipedia.org | Nuclear GAPDH initiates apoptosis; Prevention of nuclear translocation is a target for neuroprotective drugs. wikipedia.org |

| Huntington's Disease | Interacts with the huntingtin protein. wikipedia.org | Interference with GAPDH's role in apoptosis, nuclear tRNA transport, and DNA repair. wikipedia.org |

Involvement in Pathogen Virulence and Parasite Biology (e.g., Trypanosoma, Plasmodium)

The glycolytic pathway is central to the survival of many pathogens, and the step involving D-glyceraldehyde 3-phosphate is often a critical control point. In various pathogenic bacteria and parasites, GAPDH not only serves its metabolic role but also participates directly in virulence and host-pathogen interactions. mdpi.com

In the malaria parasite Plasmodium falciparum, which relies almost exclusively on glucose for energy in a process similar to the Warburg effect, GAPDH serves as a critical chokepoint for glycolytic flux. nih.gov The enzyme is also involved in the parasite's methylerythritol phosphate (MEP) pathway for isoprenoid biosynthesis. nih.gov Due to its high concentration in the parasite, Plasmodium GAPDH has been explored as a potential new biomarker for malaria diagnosis, showing a 4- to 6-fold higher concentration than other diagnostic targets like lactate (B86563) dehydrogenase (LDH). nih.gov

In the bacterium Francisella tularensis, the GAPDH homologue, GapA, is relocalized during the infection of macrophages. mdpi.com It has been shown to interact with host cell proteins and affect host cytokine gene expression and signaling pathways, demonstrating its direct participation in molecular pathogenesis. mdpi.com

| Pathogen | Role of GAPDH | Implication in Pathogenesis |

| Plasmodium falciparum | Critical chokepoint for high glycolytic flux (Warburg-like metabolism); nih.gov High protein concentration. nih.gov | Essential for energy production; nih.gov Potential as a sensitive diagnostic biomarker. nih.gov |

| Francisella tularensis | Relocalized during infection; Interacts with host cell proteins. mdpi.com | Modulates host cytokine expression and signaling pathways, contributing to virulence. mdpi.com |

Cellular Mechanisms in Oncogenesis and Tumorigenesis

A hallmark of many cancer cells is a metabolic shift toward increased glycolysis even in the presence of oxygen, a phenomenon known as the Warburg effect. The enzyme GAPDH, which processes D-glyceraldehyde 3-phosphate, plays a crucial role in sustaining this high glycolytic rate and is often upregulated in tumors. nih.gov In human hepatocellular carcinoma, increased GAPDH expression is linked to enhanced glycolytic capacity, which facilitates tumor progression, promotes survival mechanisms, and contributes to chemoresistance. nih.gov

Beyond its role in fueling rapid proliferation, GAPDH is actively involved in the molecular mechanisms of cancer metastasis. In colon cancer, GAPDH expression is elevated and further upregulated in liver metastases. nih.gov Research has revealed a specific mechanism where GAPDH physically interacts with the transcriptional factor Sp1. nih.gov This interaction enhances the expression of SNAIL, a primary regulator of the epithelial-mesenchymal transition (EMT), a key process for cancer cell migration and metastasis. nih.gov Suppressing GAPDH expression in colon cancer cells leads to a reduction in glycolysis, decreased cell proliferation, and inhibition of EMT, which in turn attenuates cell migration and metastasis. nih.gov

| Cancer Type | Cellular Mechanism Involving GAPDH | Consequence for Tumorigenesis |

| Hepatocellular Carcinoma | Upregulation of expression is associated with enhanced glycolytic capacity. nih.gov | Facilitates tumor progression, cell survival, and chemoresistance. nih.gov |

| Colon Cancer | Physically interacts with the Sp1 transcription factor to increase SNAIL expression. nih.gov | Promotes epithelial-mesenchymal transition (EMT), leading to increased cell migration and metastasis. nih.gov |

Historical and Evolutionary Perspectives

Early Discoveries in Glycolytic Pathways

The elucidation of the glycolytic pathway, a cornerstone of biochemistry, was not a singular event but a culmination of decades of research by numerous scientists. The journey to understanding how cells break down glucose to generate energy began in the 19th century with observations in the wine industry. In the 1850s, Louis Pasteur's work established that fermentation, the process that converts sugar to alcohol, is carried out by living microorganisms, specifically yeasts. jamiiforums.com He also noted that under aerobic conditions, glucose consumption decreased, a phenomenon now known as the "Pasteur effect". wikipedia.org